

Experimental setup for reactions with tetramethoxymethane

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Compound of Interest					
Compound Name:	Tetramethoxymethane				
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Experimental Guide: Reactions with Tetramethoxymethane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions using **tetramethoxymethane**. It covers key applications, including the synthesis of 2-aminobenzoxazoles and orthoesters, along with essential safety and handling procedures.

I. Safety and Handling of Tetramethoxymethane

Tetramethoxymethane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. All operations should be conducted away from open flames and spark sources.[3] It is crucial to use ground/bond containers and receiving equipment to prevent static discharge.[3] In case of inhalation, move the individual to fresh air.[4] If contact with skin or eyes occurs, flush immediately with copious amounts of water.[4]

II. Application: One-Pot Synthesis of 2-Aminobenzoxazoles



Tetramethoxymethane serves as an efficient reagent for the one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and amines.[1][2][5] This method offers the advantages of being a single-pot procedure that utilizes readily available starting materials and operates under mild reaction conditions.[1][2]

Experimental Protocol: Synthesis of tert-Butyl 4-(Benzoxazol-2-yl)piperazine-1-carboxylate[1][2]

Materials:

- 2-Aminophenol
- tert-Butyl piperazine-1-carboxylate
- Acetic acid (HOAc)
- Chloroform (CHCl₃)
- Tetramethoxymethane
- 1 N Sodium hydroxide (NaOH)
- 1 N Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a mixture of 2-aminophenol (2.0 g, 18.3 mmol), tert-butyl piperazine-1-carboxylate (6.8 g, 36.6 mmol), and acetic acid (4.2 mL, 73.3 mmol) in chloroform (70 mL), add tetramethoxymethane (4.8 mL, 36.6 mmol) at room temperature.
- A suspension may form, which should become a clear solution upon heating.
- Heat the reaction mixture at 60 °C for 16 hours.



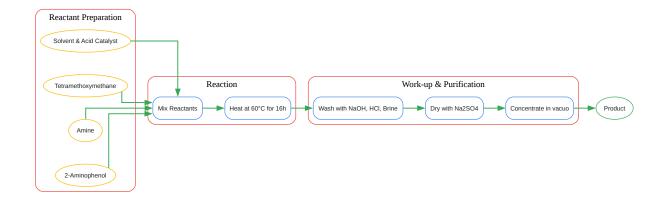
- Cool the reaction to room temperature.
- Wash the mixture sequentially with 1 N NaOH, 1 N HCl, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

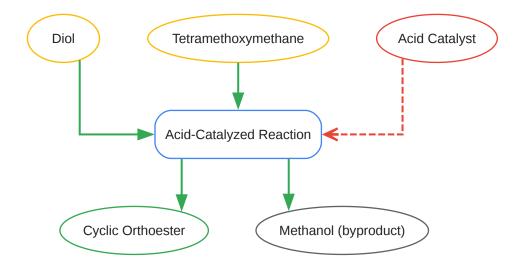
Quantitative Data:

Reactant/Prod uct	Molar Mass (g/mol)	Amount	Moles (mmol)	Yield (%)
2-Aminophenol	109.13	2.0 g	18.3	-
tert-Butyl piperazine-1- carboxylate	186.25	6.8 g	36.6	-
Tetramethoxymet hane	136.15	4.8 mL	36.6	-
Acetic acid	60.05	4.2 mL	73.3	-
tert-Butyl 4- (benzoxazol-2- yl)piperazine-1- carboxylate	303.37	-	-	Varies (modest to excellent)[1][5]

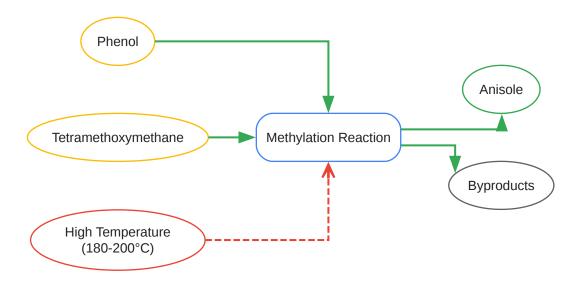
Experimental Workflow: One-Pot Synthesis of 2- Aminobenzoxazoles











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